

# Hsd17B13-IN-90 and Non-Alcoholic Fatty Liver Disease (NAFLD): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-90 |           |
| Cat. No.:            | B12385418      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a substantial number of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Genetic validation has identified  $17\beta$ -hydroxysteroid dehydrogenase 13 (HSD17B13) as a compelling therapeutic target for NAFLD and NASH. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of liver disease. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This technical guide focuses on the preclinical data and methodologies related to small molecule inhibitors of HSD17B13 developed by Inipharm, likely encompassing the internal designation **Hsd17B13-IN-90**, with a specific focus on the publicly disclosed compounds INI-678 and INI-822. These inhibitors have demonstrated potent and selective activity, leading to promising results in preclinical models of NAFLD/NASH, including reductions in key fibrosis markers.

### Introduction to HSD17B13 in NAFLD

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] While its precise physiological function is still under investigation, it is understood to be involved in the metabolism of steroids, bioactive lipids, and retinol.[3][4] Genome-wide association studies (GWAS) have robustly linked loss-of-function variants of HSD17B13 to protection against the progression of NAFLD to NASH, fibrosis, and hepatocellular carcinoma.[5] This genetic



evidence provides a strong rationale for the therapeutic inhibition of HSD17B13 as a strategy to mitigate liver damage in patients with NAFLD.

## **Mechanism of Action and Signaling Pathway**

The expression of HSD17B13 is regulated by the Liver X Receptor  $\alpha$  (LXR $\alpha$ ) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipid metabolism. The proposed signaling pathway involves the induction of HSD17B13 expression in hepatocytes, leading to its localization on lipid droplets where it exerts its enzymatic activity. Inhibition of HSD17B13 is hypothesized to modulate lipid metabolism and reduce lipotoxicity, thereby preventing the inflammatory and fibrotic processes that drive NASH progression.



Click to download full resolution via product page

Caption: Proposed signaling pathway of HSD17B13 and the mechanism of its inhibition.

### **Preclinical Data for Inipharm's HSD17B13 Inhibitors**



While "**Hsd17B13-IN-90**" is not a publicly available designation, Inipharm has disclosed preclinical data for its small molecule inhibitors, INI-678 and INI-822. These compounds are potent and selective inhibitors of HSD17B13.

# **In Vitro Efficacy**



| Compound                                    | Assay                                                                   | Model                                                                                   | Key Findings   | Reference |
|---------------------------------------------|-------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|----------------|-----------|
| INI-678                                     | Enzyme<br>Inhibition                                                    | Biochemical<br>Assay                                                                    | Low nM potency | [3]       |
| Selectivity                                 | Off-target Panel                                                        | No inhibition of<br>other HSD17B<br>family members<br>or other enzymes<br>and receptors | [3]            |           |
| Anti-fibrotic<br>Activity                   | 3D Human "Liver-on-a-Chip" (Hepatocytes, Kupffer cells, Stellate cells) | 1 35.4% in α- Smooth Muscle Actin (αSMA) (p<0.0001)                                     | [3]            |           |
| ↓ 42.5% in<br>Collagen Type 1<br>(p<0.0001) | [3]                                                                     |                                                                                         |                |           |
| INI-822                                     | Enzyme<br>Inhibition                                                    | Biochemical<br>Assay                                                                    | Low nM potency | [4]       |
| Selectivity                                 | Biochemical<br>Assays                                                   | >100-fold<br>selectivity over<br>other HSD17B<br>family members                         | [4]            |           |
| Anti-fibrotic<br>Activity                   | 3D Human<br>"Liver-on-a-Chip"                                           | $\downarrow$ up to 45% in $\alpha$ SMA                                                  | [1]            |           |
| ↓ up to 42% in<br>Collagen Type 1           | [1]                                                                     |                                                                                         |                |           |
| Exemplified<br>Compound                     | Enzyme<br>Inhibition                                                    | LC/MS-based estrone detection                                                           | IC50 ≤ 0.1 μM  | [6]       |

# **In Vivo Efficacy**



| Compound                                                                   | Animal Model           | Diet                                                                 | Key Findings                                                   | Reference |
|----------------------------------------------------------------------------|------------------------|----------------------------------------------------------------------|----------------------------------------------------------------|-----------|
| INI-822                                                                    | Zucker Obese<br>Rats   | -                                                                    | ↑ 79-fold in the<br>HSD17B13<br>substrate, 12-<br>HETE         | [1]       |
| INI-822                                                                    | Rats                   | High-fat, choline-<br>deficient                                      | Statistically significant ↓ in Alanine Aminotransferas e (ALT) |           |
| Statistically significant 1 in hepatic phosphatidylcholi ne (PC) levels    |                        |                                                                      |                                                                |           |
| ↑ in levels of<br>HSD17B13 lipid<br>substrates                             |                        |                                                                      |                                                                |           |
| INI-822                                                                    | Sprague-Dawley<br>Rats | Choline-deficient,<br>amino acid-<br>defined, high-fat<br>(CDAA-HFD) | Dose-dependent  ↓ in plasma PCs containing EPA and DHA         | [7]       |
| Mean ED50 of<br>5.6 mg/kg across<br>multiple<br>substrates and<br>products | [7]                    |                                                                      |                                                                |           |

# Experimental Protocols 3D Human "Liver-on-a-Chip" Model for Anti-Fibrotic Activity



This assay utilizes a microphysiological system to co-culture primary human hepatocytes, Kupffer cells, and stellate cells, creating a 3D liver microtissue that mimics the cellular interactions in the human liver.



Click to download full resolution via product page

Caption: Experimental workflow for the 3D "Liver-on-a-Chip" assay.

Methodology:



- Cell Culture: Primary human hepatocytes, Kupffer cells, and stellate cells are co-cultured in a microphysiological system (e.g., CN Bio's PhysioMimix OOC).[4][8]
- NASH Induction: The liver microtissues are maintained in a high-fat medium to induce a NASH-like phenotype characterized by steatosis, inflammation, and fibrosis.[3]
- Inhibitor Treatment: The cultures are treated with the HSD17B13 inhibitor (e.g., INI-822 at concentrations of 1  $\mu$ M and 5  $\mu$ M) for a period of 16 days.[4]
- Endpoint Analysis: Following treatment, the microtissues are fixed and analyzed by immunohistochemistry for key fibrosis markers, including α-smooth muscle actin (αSMA) and collagen type 1.[3][4]

### In Vivo Assessment in Rat Models of NAFLD

Rodent models are employed to evaluate the in vivo efficacy and pharmacodynamic effects of HSD17B13 inhibitors.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD's The Liver Meeting BioSpace [biospace.com]
- 2. inipharm.com [inipharm.com]



- 3. businesswire.com [businesswire.com]
- 4. inipharm.com [inipharm.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]
- 7. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 8. cn-bio.com [cn-bio.com]
- To cite this document: BenchChem. [Hsd17B13-IN-90 and Non-Alcoholic Fatty Liver Disease (NAFLD): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385418#hsd17b13-in-90-and-non-alcoholic-fatty-liver-disease-nafld]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com